molecular formula C19H14F2N2O2 B2777349 4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 439111-59-8

4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2777349
CAS No.: 439111-59-8
M. Wt: 340.33
InChI Key: MKCPMHULMZQROU-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride.

    Acylation of pyrrole: The 4-fluorobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine to form 4-(4-fluorobenzoyl)-1H-pyrrole.

    N-alkylation: The final step involves the reaction of 4-(4-fluorobenzoyl)-1H-pyrrole with 4-fluorobenzyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoic acid: A simpler compound with a single fluorine atom on the benzene ring.

    4-fluorobenzyl chloride: Used as an intermediate in the synthesis of various fluorinated compounds.

    4-(4-fluorobenzoyl)butyric acid:

Uniqueness

4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring with fluorobenzoyl and fluorobenzyl groups, which may confer specific chemical and biological properties not found in simpler fluorinated compounds.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-15-5-1-12(2-6-15)10-23-19(25)17-9-14(11-22-17)18(24)13-3-7-16(21)8-4-13/h1-9,11,22H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCPMHULMZQROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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